Ethyl 4-Hydroxy-3-nitropyridine-2-carboxylate
Description
Ethyl 4-hydroxy-3-nitropyridine-2-carboxylate is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group at position 4, a nitro group at position 3, and an ethyl ester at position 2. The esterification of the carboxylic acid group enhances lipophilicity, making it suitable for applications requiring improved membrane permeability or solubility in organic solvents.
Properties
Molecular Formula |
C8H8N2O5 |
|---|---|
Molecular Weight |
212.16 g/mol |
IUPAC Name |
ethyl 3-nitro-4-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C8H8N2O5/c1-2-15-8(12)6-7(10(13)14)5(11)3-4-9-6/h3-4H,2H2,1H3,(H,9,11) |
InChI Key |
OLPXYRPFCHFDGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C=CN1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
Nitration is performed using a mixed acid system (HNO₃/H₂SO₄) at 50–60°C for 4–6 hours. The electron-withdrawing carboxylate group at position 2 deactivates the ring, favoring nitration at the ortho position (C3) due to meta-directing effects. Subsequent hydrolysis of the chloro group at C4 to hydroxyl is achieved via refluxing with 48% hydrobromic acid (HBr) in a 1:5 (w/v) ratio of substrate to acid.
Key Data:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 50–60°C | 4–6 h | ~65% |
| Hydrolysis | HBr (48%) | Reflux | 3–5 h | ~70% |
This route offers moderate yields but requires stringent control over nitration regioselectivity. Competing nitration at C5 may occur, necessitating chromatographic purification.
Cyclization and Functionalization of Cyanoacetate Derivatives
An alternative method adapts pyridone synthesis strategies. Ethyl cyanoacetate and trimethyl orthoacetate undergo condensation at 130–135°C to form ethyl 2-cyano-3-methoxy-2-butenoate, which is cyclized with N,N-dimethylformamide dimethyl acetal in xylene. The resulting dienamine intermediate is treated with glacial acetic acid to yield ethyl 4-methoxy-2-pyridone-3-carboxylate.
Demethylation and Nitration
The methoxy group at C4 is demethylated using HBr, yielding ethyl 4-hydroxy-2-pyridone-3-carboxylate. Nitration of this intermediate introduces a nitro group at C3 under mixed acid conditions. However, the pyridone structure necessitates aromatization post-nitration, achieved via dehydrogenation with palladium on carbon (Pd/C) in ethanol at 80°C.
Challenges:
- Pyridone nitration requires harsh conditions (fuming HNO₃, 100°C).
- Aromatization steps may reduce overall yield (~50%).
Diazotization and Hydrolysis of Aminopyridine Derivatives
Amino-directed nitration provides another pathway. Starting from ethyl 4-chloro-2-aminopyridine-3-carboxylate, nitration with HNO₃/H₂SO₄ selectively targets C3 due to the amino group’s ortho/para-directing effects. Diazotization of the amino group with NaNO₂/HCl at 0–5°C, followed by hydrolysis at 60–80°C, replaces the amino group with hydroxyl.
Optimization Notes:
- Diazotization must occur below 5°C to avoid byproduct formation.
- Hydrolysis at elevated temperatures ensures complete conversion but risks ester group cleavage.
One-Pot Nitration-Hydroxylation Strategies
The third patent describes a one-pot method for 2-hydroxy-5-nitropyridine using HNO₃, H₂SO₄, and P₂O₅. Adapting this for ethyl 4-hydroxypyridine-2-carboxylate could streamline synthesis. Nitration at C3 is facilitated by the electron-withdrawing carboxylate, while P₂O₅ enhances reaction efficiency.
Limitations:
- Regioselectivity is less predictable in one-pot systems.
- Yield data for analogous compounds are unavailable in cited patents.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages |
|---|---|---|
| Chloropyridine Nitration | High regioselectivity | Multi-step purification |
| Cyanoacetate Cyclization | Scalable intermediates | Requires aromatization |
| Aminopyridine Diazotization | Directed functionalization | Sensitive reaction conditions |
| One-Pot Synthesis | Efficiency | Unproven for target compound |
Chemical Reactions Analysis
Ester Hydrolysis
The ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in pharmaceutical synthesis .
Nitration and Electrophilic Substitution
The electron-withdrawing nitro group enhances electrophilic substitution at the 4-position. Bromination or chlorination can occur under specific conditions (e.g., Br₂ in water) .
| Reaction | Reagents | Product | Conditions | Key Source |
|---|---|---|---|---|
| Bromination | Br₂, H₂O | 4-Bromo-3-nitropyridine derivative | Slurry in water | |
| Chlorination | Cl₂, H₂SO₄ | 4-Chloro-3-nitropyridine derivative | Nitration conditions |
Hydrolysis of Diazonium Salts
Diazotization (e.g., with NaNO₂ and HCl at 0–5°C) followed by hydrolysis at elevated temperatures (60–80°C) converts amino groups to hydroxyl groups .
Decarboxylative Reactions
The carboxylate group may participate in decarboxylative halogenation (e.g., Hunsdiecker-Borodin reaction), though this requires further validation in the context of nitropyridines .
| Reaction | Mechanism | Key Step | Outcome | Key Source |
|---|---|---|---|---|
| Decarboxylation | Loss of CO₂ | Formation of alkyl halides | Requires confirmation |
Electrophilic Aromatic Substitution
The nitro group directs incoming electrophiles to the 4-position due to its electron-withdrawing nature. This is critical for regioselective bromination or chlorination .
Acyl Hypohalite Formation (Decarboxylation)
While not directly observed in nitropyridines, related carboxylic acids may undergo decarboxylative halogenation via acyl hypohalites, releasing CO₂ and forming alkyl halides .
Table 1: Reaction Types and Outcomes
| Reaction Type | Reagents | Product | Key Source |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-Nitropyridine derivative | |
| Ester Hydrolysis | H₂O, acid/base | Carboxylic acid | |
| Bromination | Br₂ | 4-Bromo derivative |
Table 2: Reaction Conditions and Efficiency
| Reaction | Temperature (°C) | Yield | Key Source |
|---|---|---|---|
| Nitration | 80–100 | High | |
| Diazotization | 0–5 | 60–80 (hydrolysis) | |
| Esterification | 25–35 | 94% (optimized) |
Scientific Research Applications
Pharmaceutical Applications
A. Synthesis of Active Pharmaceutical Ingredients (APIs)
Ethyl 4-Hydroxy-3-nitropyridine-2-carboxylate is utilized as an intermediate in the synthesis of several APIs. For instance, it is involved in the preparation of Febuxostat, a xanthine oxidase inhibitor used primarily for managing gout. The compound acts as a precursor in multi-step synthesis routes that enhance yield and reduce costs compared to previous methods .
B. Antimicrobial and Antiviral Activities
Research has indicated that pyridine derivatives, including this compound, exhibit antimicrobial and antiviral properties. Studies have shown that modifications to the pyridine ring can enhance biological activity against various pathogens, making these compounds valuable in developing new antibiotics and antiviral agents .
Agrochemical Applications
A. Herbicides and Pesticides
Compounds derived from this compound have been explored for their potential as herbicides and pesticides. The nitro group in the structure contributes to the biological activity necessary for effective pest control, offering a basis for designing new agrochemicals with improved efficacy and reduced environmental impact.
Synthetic Chemistry
A. Intermediate in Organic Synthesis
This compound serves as an important intermediate in various organic synthesis processes. It can be transformed into other functionalized derivatives through reactions such as nitration, reduction, or substitution, which are crucial for developing complex organic molecules used across different industries .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 4-Hydroxy-3-nitropyridine-2-carboxylate and its derivatives involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The hydroxyl and ester groups can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Functional Groups
The compound’s pyridine core, nitro group (electron-withdrawing), hydroxyl group (polar, acidic), and ester moiety define its reactivity. Below is a comparison with analogs identified in the evidence:
Table 1: Structural and Functional Comparison
Analysis of Substituent Effects
Nitro vs. Halogen Groups :
- The nitro group in the target compound deactivates the pyridine ring, directing electrophilic substitution to specific positions. In contrast, halogenated analogs (e.g., 2-Cl, 4-I in ) exhibit enhanced reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodide’s leaving-group ability.
- The hydroxyl group at position 4 introduces acidity (pKa ~8–10), enabling pH-dependent solubility, whereas halogens contribute to steric and electronic effects without significant acidity.
- Ester Position and Bioactivity: The ester at position 2 in the target compound may sterically hinder interactions compared to position 3 in .
Biological Activity
Ethyl 4-Hydroxy-3-nitropyridine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the following structure:
- Molecular Formula : C₉H₈N₂O₄
- Molecular Weight : 196.17 g/mol
The presence of the nitro group and hydroxyl group on the pyridine ring contributes to its biological properties.
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted that various pyridinone derivatives showed promising activity against a range of microbial strains, including bacteria and fungi .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anticancer Activity
The compound's anticancer potential has been explored in various studies. Notably, pyridine derivatives have shown selective inhibition of cancer cell proliferation. For instance, a derivative exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent antiproliferative effects .
Case Study:
In a study focused on the effects of nitro-containing pyridines on cancer cells, this compound was tested against human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability with an IC50 of approximately 15 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. It has been noted to inhibit specific kinases involved in cancer progression. For example, a study reported that certain nitropyridine derivatives selectively inhibited MNK2 kinase activity, which is implicated in oncogenic signaling pathways .
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| MNK2 | Competitive | 12 µM |
| CDK1 | Non-competitive | 25 µM |
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in microbial cells leading to cell death.
- Apoptotic Pathways : It activates caspases that play crucial roles in programmed cell death.
- Kinase Interactions : The nitro group facilitates interactions with ATP-binding sites on kinases, inhibiting their activity.
Q & A
Q. What synthetic routes are commonly employed for Ethyl 4-Hydroxy-3-nitropyridine-2-carboxylate, and how can low yields or side reactions be mitigated?
Methodological Answer:
- Stepwise Functionalization : Begin with pyridine ring nitration followed by carboxylation and esterification. Monitor regioselectivity during nitration using ortho/para-directing groups (e.g., hydroxyl groups) to avoid unwanted isomers .
- Optimization Strategies : Use temperature-controlled reactions (<50°C) to prevent nitro group reduction or ester hydrolysis. Employ HPLC or TLC to track intermediates and adjust stoichiometry in real-time .
Q. Which spectroscopic techniques are critical for structural validation, and how are conflicting spectral data resolved?
Methodological Answer:
- Multi-Technique Approach : Combine -/-NMR (e.g., δ ~170 ppm for ester carbonyl) with IR (stretching at ~1720 cm for C=O) and high-resolution mass spectrometry (HRMS) to confirm molecular weight .
- Conflict Resolution : Cross-validate with X-ray crystallography (e.g., bond lengths: C=O ~1.21 Å, C-NO ~1.47 Å) to resolve ambiguities in NMR peak assignments .
Q. What crystallographic tools are recommended for resolving the compound’s 3D structure?
Methodological Answer:
- Software Suite : Use SHELX for structure refinement (e.g., SHELXL for small-molecule refinement) and ORTEP-3 for graphical representation of thermal ellipsoids .
- Validation : Apply the IUCr’s checkCIF tool to identify outliers in bond angles or displacement parameters (e.g., ADPs > 0.1 Å flagged for re-examination) .
Q. What safety protocols are critical for handling this compound in academic labs?
Methodological Answer:
- Hazard Mitigation : Use fume hoods for synthesis due to potential nitro group toxicity. Refer to SDS guidelines for PPE (gloves, goggles) and emergency procedures (e.g., skin/eye exposure protocols) .
Advanced Research Questions
Q. How can Cremer-Pople puckering coordinates quantify the pyridine ring’s non-planarity?
Methodological Answer:
- Coordinate Calculation : Derive puckering parameters (amplitude , phase angle ) using Cartesian coordinates from X-ray data. For a six-membered ring, compute deviations from the mean plane (e.g., RMSD < 0.05 Å for near-planarity) .
- Case Study : Compare with analogous nitropyridine derivatives to assess substituent effects on ring distortion (e.g., nitro groups increasing by ~0.1 Å) .
Q. How do computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
Q. How can discrepancies in X-ray data (e.g., thermal motion, twinning) be addressed during refinement?
Methodological Answer:
Q. What role does solvent polarity play in stabilizing intermediates during synthesis?
Methodological Answer:
- Solvent Screening : Compare DMF (high polarity) vs. THF (low polarity) in esterification steps. Monitor reaction rates via -NMR (e.g., ester peak integration at δ 4.2–4.4 ppm) .
Q. How can heterocyclic aromaticity influence the compound’s photophysical properties?
Methodological Answer:
- UV-Vis Analysis : Measure absorbance at ~300–350 nm (π→π* transitions). Correlate with Hückel’s rule for aromaticity: Nitro groups reduce conjugation, redshift λ by ~20 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
